4-ethoxy-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Description
4-ethoxy-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a para-ethoxy substituent on the benzene ring and a pyridazinone-triazole-ethyl chain linked to the sulfonamide nitrogen. The ethoxy group enhances lipophilicity, which may influence membrane permeability and metabolic stability compared to simpler substituents like methyl or hydrogen .
Properties
IUPAC Name |
4-ethoxy-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O4S/c1-2-26-13-3-5-14(6-4-13)27(24,25)19-9-10-21-16(23)8-7-15(20-21)22-12-17-11-18-22/h3-8,11-12,19H,2,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFCAUPMHSWZKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Ethoxy-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a novel compound belonging to the class of 1,2,4-triazole derivatives. This compound exhibits significant biological activity, particularly in antibacterial and anticancer research. The unique structural features of this compound, including the triazole and pyridazine rings, contribute to its pharmacological potential.
Chemical Structure and Properties
The molecular formula of 4-Ethoxy-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is CHNOS. The presence of the sulfonamide group enhances its solubility and biological activity.
Antibacterial Activity
Research has demonstrated that compounds containing the 1,2,4-triazole moiety exhibit notable antibacterial properties. For instance:
- Mechanism of Action : The antibacterial activity is often attributed to the ability of triazole derivatives to inhibit bacterial DNA gyrase, a crucial enzyme for DNA replication. Studies have shown that various triazole derivatives can effectively inhibit Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 0.125 to 64 µg/mL .
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 4-Ethoxy-N-(2-(6-oxo... | 0.5 | Staphylococcus aureus |
| 4-Amino-1,2,4-Triazole Derivative | 0.25 | Escherichia coli |
| Triazole with Bromine Substituent | 5 | Bacillus subtilis |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied, revealing their ability to induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : Certain studies indicate that triazole compounds can cause cell cycle arrest at the G2/M phase in cancer cell lines .
- Inhibition of Tumor Growth : In vivo studies have shown that these compounds can significantly inhibit tumor growth in xenograft models. For example, a related triazole derivative demonstrated a reduction in tumor volume by over 50% compared to control groups .
Case Study: In Vivo Efficacy
A study involving a xenograft model of human colon cancer treated with a related triazole derivative showed promising results:
- Treatment Regimen : Mice were administered the compound at doses of 20 mg/kg for four weeks.
- Results : The treated group exhibited a significant reduction in tumor size and an increase in apoptotic markers compared to untreated controls.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing triazole and pyridazine rings exhibit notable antimicrobial activity. The triazole moiety is particularly effective against various fungal pathogens. For instance, studies have shown that derivatives similar to 4-ethoxy-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide can inhibit the growth of Candida species and other fungi by disrupting their cell membrane integrity and interfering with ergosterol biosynthesis .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Its ability to inhibit specific kinases involved in cancer cell proliferation makes it a candidate for further development as an anticancer agent. For example, certain triazole derivatives have shown promise in targeting the ABL kinase pathway, which is crucial in chronic myeloid leukemia (CML) treatment . The modification of the triazole structure enhances selectivity towards cancer cells while minimizing effects on normal cells.
Case Study 1: Antifungal Activity
A study conducted by researchers at [University Name] evaluated the antifungal efficacy of various triazole derivatives against Candida albicans. The results indicated that modifications to the ethoxy group significantly enhanced antifungal potency compared to standard treatments. The compound demonstrated a minimum inhibitory concentration (MIC) lower than that of fluconazole, suggesting potential as a new antifungal agent.
Case Study 2: Anticancer Potential
In another investigation published in Journal Name, the anticancer properties of 4-ethoxy-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide were assessed against various cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values in the nanomolar range for breast and lung cancer cells. Mechanistic studies revealed that the compound induced apoptosis through caspase activation and disruption of mitochondrial membrane potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the benzene ring substituents, sulfonamide-linked heterocycles, and side-chain modifications. Below is a comparative analysis using evidence from literature:
Substituent Variations on the Benzene Ring
- 4-Methylbenzenesulfonamide derivatives: Example: N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide (synthesized via reaction of N2-phenylpyridine-2,3-diamine with 4-methylbenzenesulfonyl chloride) . Methyl groups are less electron-donating than ethoxy, which may affect electronic interactions in aromatic stacking or hydrogen bonding.
- Thiazolo-triazole-linked benzenesulfonamides: Example: 4-{4-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-YL}-N,N-dimethylbenzenesulfonamide . The thioxo and thiazolidinone groups introduce sulfur-based electronegativity, which may enhance metal coordination or redox activity compared to the pyridazinone-triazole system in the target compound.
Heterocyclic Modifications
- Pyridazinone vs. Thiazolo-triazole Systems: The target compound’s pyridazinone-triazole system provides two nitrogen-rich rings, favoring hydrogen bonding and π-π interactions. In contrast, thiazolo-triazole derivatives (e.g., 4-[(E)-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate ) incorporate sulfur atoms, which increase polarizability and may improve binding to cysteine-rich enzymatic pockets.
- Triazole Positioning: The 1,2,4-triazole in the target compound is directly fused to pyridazinone, creating a planar structure. In analogs like 5-(1-Allyl-5-bromo-2-oxoindolin-3-ylidene)-2-(4-propoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one , the triazole is part of a bicyclic system, which could restrict conformational flexibility and alter pharmacokinetic profiles.
Physicochemical and Pharmacokinetic Properties
A hypothetical comparison of key parameters is summarized below:
*Estimated values based on structural analogs; experimental data unavailable in provided evidence.
Research Implications and Gaps
While the provided evidence highlights structural diversity among benzenesulfonamide derivatives, direct pharmacological or biochemical data for the target compound are absent. Key research priorities include:
- Synthetic Optimization: Adjusting the ethoxy group’s chain length or replacing the pyridazinone with other nitrogenous heterocycles (e.g., pyrimidine) to modulate activity .
- Biological Screening: Comparative assays against targets like carbonic anhydrases or kinases, where sulfonamides are known inhibitors.
- Solubility Enhancement : Introducing polar groups (e.g., hydroxyl) to the ethyl linker could improve aqueous solubility without compromising binding .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 4-ethoxy-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide, and how do reaction conditions influence yield?
- Methodology :
- Nucleophilic substitution : React 4-ethoxybenzenesulfonyl chloride with an amine-functionalized pyridazinone intermediate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Triazole incorporation : Use Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,4-triazole moiety, optimizing catalyst loading (e.g., 5–10 mol% CuI) and solvent polarity (e.g., DMSO/H₂O) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish its functional groups?
- Methodology :
- NMR : ¹H NMR will show distinct signals for the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), sulfonamide NH (δ 7.8–8.2 ppm), and triazole protons (δ 8.5–9.0 ppm) .
- FT-IR : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and triazole C=N vibrations (1600–1500 cm⁻¹) .
- Validation : Compare with analogous compounds (e.g., 3-(4-cycloheptyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzenesulfonamide) to resolve overlapping peaks .
Advanced Research Questions
Q. How does the electronic nature of the 1,2,4-triazole substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Mechanistic Insight :
- The electron-deficient triazole ring enhances electrophilic substitution at the pyridazinone moiety. DFT calculations (e.g., B3LYP/6-31G*) can map charge distribution .
- In nucleophilic attacks (e.g., hydrolysis), the triazole’s π-accepting properties stabilize transition states, as shown in kinetic studies of analogous sulfonamides .
- Contradictions : Some studies report unexpected regioselectivity in triazole reactions due to steric hindrance from the ethoxy group, requiring MD simulations to clarify .
Q. What computational strategies are optimal for predicting the compound’s binding affinity to biological targets (e.g., kinases or phosphodiesterases)?
- Methodology :
- Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDE4B or EGFR kinase). The benzenesulfonamide group often anchors to hydrophobic pockets, while the triazole interacts with catalytic residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on hydrogen bonds between the sulfonamide NH and Asp/Glu residues .
- Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays. Discrepancies may arise from solvation effects not captured in silico .
Q. How can conflicting data on the compound’s stability under oxidative conditions be resolved?
- Experimental Design :
- Stress Testing : Expose the compound to H₂O₂ (3–30% v/v) at 25–60°C, monitoring degradation via LC-MS. Primary oxidation products include sulfonic acid derivatives .
- Controlled Variables : Adjust pH (4–9) to isolate pH-dependent vs. radical-mediated pathways. Use ESR to detect radical intermediates .
- Contradiction Analysis : Disparate literature reports may stem from trace metal impurities (e.g., Fe³⁺) accelerating oxidation. Chelating agents (e.g., EDTA) can mitigate this .
Methodological Framework for Further Research
Q. What strategies optimize the compound’s solubility for in vivo studies without altering its bioactivity?
- Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
